4-Bromo-3,4-dimethylpyrazol-5-one
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Overview
Description
4-Bromo-3,4-dimethylpyrazol-5-one is a chemical compound with the molecular formula C5H7BrN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,4-dimethylpyrazol-5-one typically involves the bromination of 3,4-dimethylpyrazol-5-one. One common method includes the use of bromine in an organic solvent under controlled conditions to achieve the desired brominated product . Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,4-dimethylpyrazol-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alkoxides, often in the presence of a base or catalyst.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups replacing the bromine atom .
Scientific Research Applications
4-Bromo-3,4-dimethylpyrazol-5-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-3,4-dimethylpyrazol-5-one involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and biological activity . The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethylpyrazole: Similar in structure but with different substitution patterns.
3,4-Dimethylpyrazol-5-one: Lacks the bromine atom, leading to different reactivity and applications.
4-Chloro-3,4-dimethylpyrazol-5-one: Similar structure with chlorine instead of bromine, affecting its chemical properties.
Properties
Molecular Formula |
C5H7BrN2O |
---|---|
Molecular Weight |
191.03 g/mol |
IUPAC Name |
4-bromo-3,4-dimethyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C5H7BrN2O/c1-3-5(2,6)4(9)8-7-3/h1-2H3,(H,8,9) |
InChI Key |
ZMXOSQPKRFHZGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C1(C)Br |
Origin of Product |
United States |
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